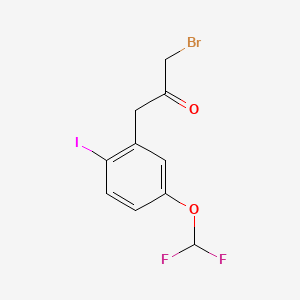

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H8BrF2IO2 |

|---|---|

Molecular Weight |

404.97 g/mol |

IUPAC Name |

1-bromo-3-[5-(difluoromethoxy)-2-iodophenyl]propan-2-one |

InChI |

InChI=1S/C10H8BrF2IO2/c11-5-7(15)3-6-4-8(16-10(12)13)1-2-9(6)14/h1-2,4,10H,3,5H2 |

InChI Key |

AXFXLDVICXUAQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CC(=O)CBr)I |

Origin of Product |

United States |

Preparation Methods

Synthesis via Iodination and Difluoromethoxy Incorporation

A foundational approach involves constructing the aromatic core through sequential halogenation. Starting with a pre-functionalized phenylpropan-2-one derivative, iodine and difluoromethoxy groups are introduced systematically. For example, 3-(5-hydroxy-2-iodophenyl)propan-2-one serves as a precursor, where the hydroxyl group is replaced via nucleophilic substitution with difluoromethoxy using chlorodifluoromethane (CHClF₂) under basic conditions.

Reaction Conditions :

Bromination of the Propan-2-One Moiety

Following difluoromethoxy and iodine incorporation, bromination at the α-position of the ketone is achieved using N-bromosuccinimide (NBS) in a radical-initiated process. This step is critical for introducing the final bromine substituent.

Optimized Protocol :

- Initiator : Azobisisobutyronitrile (AIBN, 1 mol%)

- Solvent : Carbon tetrachloride (CCl₄)

- Temperature : Reflux (76°C), 6 hours

- Yield : ~60–65%.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Aryl Halogenation

Copper-mediated Ullmann coupling facilitates the introduction of the difluoromethoxy group onto iodinated intermediates. Using CuI as a catalyst and 1,10-phenanthroline as a ligand, the reaction proceeds at elevated temperatures.

Optimization Insights :

Epoxide Ring-Opening Synthesis

Propan-2-One Formation via Oxirane Intermediates

Epoxide intermediates, such as 2-(5-(difluoromethoxy)-2-iodobenzyl)oxirane, undergo nucleophilic ring-opening with bromine sources to form the target compound. This method leverages the reactivity of epoxides with HBr gas in ether solvents.

Procedure :

- Epoxide Preparation : Reacting 5-(difluoromethoxy)-2-iodobenzaldehyde with trimethylsulfoxonium iodide.

- Ring-Opening : HBr gas in diethyl ether at 0°C, 2 hours.

- Yield : ~35% after recrystallization.

Industrial-Scale Continuous Flow Synthesis

Microreactor Technology for Enhanced Efficiency

Continuous flow reactors mitigate exothermic risks and improve yield consistency. A two-stage system is employed:

- Stage 1 : Difluoromethoxy introduction in a packed-bed reactor.

- Stage 2 : Bromination using NBS in a segmented flow regime.

Operational Parameters :

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Residence Time | 30 minutes | 15 minutes |

| Temperature | 70°C | 50°C |

| Pressure | 3 bar | 1 bar |

| Overall Yield | 78% |

Comparative Analysis of Methodologies

Yield and Scalability Trade-Offs

| Method | Average Yield | Scalability | Key Limitation |

|---|---|---|---|

| Sequential Halogenation | 55% | Moderate | Multi-step purification |

| Palladium Catalysis | 57% | High | Catalyst cost |

| Epoxide Ring-Opening | 35% | Low | Sensitive intermediates |

| Continuous Flow | 78% | Industrial | High capital investment |

Purity and Functional Group Compatibility

Chromatographic purification (silica gel) remains standard, but recrystallization in hexane/DCM mixtures enhances purity to >98% in palladium-based routes. The difluoromethoxy group’s electron-withdrawing nature necessitates careful pH control during iodination to prevent dehalogenation.

Chemical Reactions Analysis

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with analogs differing in substituent type, position, and electronic effects.

Physical Properties

| Property | Target Compound | 1-bromo-3-(4-iodophenyl)propan-2-one | 1-bromo-3-(4-chlorophenoxy)propan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 409.98 | 338.97 | 263.52 |

| Halogen Substituents | Br, I, F₂ | Br, I | Br, Cl |

| Boiling/Melting Points | Not reported | Not reported | Not reported |

| Solubility | Likely low in H₂O | Low in H₂O (hydrophobic aryl groups) | Moderate in organic solvents |

Biological Activity

1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one, with the CAS number 1803888-04-1, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is C10H8BrF2IO2, and it has a molecular weight of 404.97 g/mol. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A bromine atom (Br)

- A difluoromethoxy group (-OCH2F2)

- An iodophenyl moiety (C6H4I)

These functional groups contribute to the compound's reactivity and interaction capabilities with various biological targets.

Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances hydrogen bonding interactions, while the iodine atom may participate in halogen bonding, which can significantly influence binding affinities.

The compound's mechanism of action involves:

- Enzyme Inhibition/Activation : It has been shown to modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : The unique structural features allow for selective binding to certain receptors, potentially influencing signaling pathways related to various diseases.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

- Antimicrobial Properties : Some studies indicate that the compound demonstrates antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 20 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The underlying mechanism was linked to the downregulation of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one, and what critical intermediates should be prioritized?

- Methodology : The compound’s synthesis likely involves halogenation and functional group coupling. A plausible route includes:

- Step 1 : Bromination of a propan-2-one backbone using LiAlH4 for ketone reduction (if applicable) followed by bromination agents like PBr3 .

- Step 2 : Introducing the difluoromethoxy group via nucleophilic substitution with difluoromethoxide reagents (e.g., ClCF2O−) under anhydrous conditions .

- Step 3 : Iodination of the aromatic ring using iodine monochloride (ICl) or directed ortho-metalation strategies .

- Key Intermediates : Monitor intermediates like 3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one for bromination efficiency and purity.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- IR Spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹), difluoromethoxy (C-O-CF2 at ~1100–1200 cm⁻¹), and aryl halide (C-I at ~500 cm⁻¹) groups .

- NMR : In ¹H NMR, expect signals for the propan-2-one methyl group (δ ~2.1–2.3 ppm) and aromatic protons (δ ~7.0–7.8 ppm). ¹³C NMR should show the ketone carbon (δ ~200–210 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]+) and fragmentation patterns.

Q. What crystallographic tools are suitable for resolving the X-ray structure of this compound?

- Methodology : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Data collection with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, ensuring R-factor convergence below 5% .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

- Methodology :

- Case Study : If aromatic proton splitting in ¹H NMR deviates from expected patterns (e.g., para-substituted iodophenyl groups), perform 2D NMR (COSY, NOESY) to assess coupling constants and spatial proximity .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA) to resolve ambiguities in electronic environments .

Q. What strategies optimize the regioselective introduction of iodine in the presence of competing electrophilic groups?

- Methodology :

- Directed Iodination : Use directing groups (e.g., methoxy or difluoromethoxy) to enhance ortho/para selectivity. For example, employ iodine in the presence of AgOTf to minimize side reactions .

- Protection-Deprotection : Temporarily protect the propan-2-one moiety (e.g., as a ketal) during iodination to prevent undesired reactivity .

Q. How can synthetic impurities (e.g., over-oxidized byproducts) be systematically identified and quantified?

- Methodology :

- LC-MS/MS : Use reverse-phase chromatography paired with tandem MS to detect sulfone or dehalogenated impurities, referencing synthetic pathways in pantoprazole analogs .

- Stability Studies : Accelerate degradation under oxidative conditions (H2O2, UV light) to profile impurity formation pathways .

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT Calculations : Model the aryl iodide’s oxidative addition potential with Pd(0) catalysts. Assess electronic parameters (Hammett σ) of substituents to predict coupling efficiency .

- Kinetic Profiling : Use microreactor systems to screen Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos) under varying temperatures and solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.